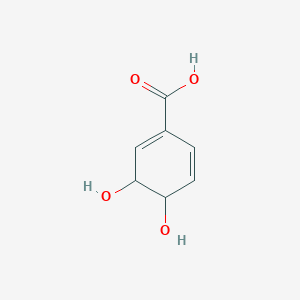

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid

Übersicht

Beschreibung

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a carboxylic acid group attached to a cyclohexa-1,5-diene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid typically involves the use of enantioselective catalytic processes to ensure the correct stereochemistry. One common method includes the catalytic hydrogenation of a suitable precursor, such as a cyclohexadiene derivative, in the presence of a chiral catalyst. The reaction conditions often involve moderate temperatures and pressures to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality and high efficiency. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the desired product from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products Formed

Oxidation: Formation of diketones or dialdehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated derivatives or alkylated products.

Wissenschaftliche Forschungsanwendungen

Biochemical Significance

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid is involved in several metabolic pathways:

- Enzymatic Reactions : It acts as a substrate for specific enzymes such as (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate dehydrogenase (EC 1.3.1.53), which plays a role in aromatic compound metabolism .

- Metabolic Pathways : The compound is implicated in various metabolic pathways including the degradation of aromatic compounds and the biosynthesis of secondary metabolites .

Pharmaceutical Development

The compound's structural properties make it a candidate for drug development targeting metabolic disorders. Its role in enzymatic reactions suggests potential use in designing inhibitors or modulators for specific pathways involved in diseases such as cancer or metabolic syndromes.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme kinetics and metabolic pathways. Researchers utilize it to understand the mechanisms of action of enzymes involved in aromatic compound metabolism.

Agricultural Chemistry

The compound may also have applications in agricultural chemistry as a biopesticide or plant growth regulator due to its structural similarity to natural plant hormones and signaling molecules.

Case Study 1: Enzyme Kinetics

A study investigated the kinetics of (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate dehydrogenase using this compound as a substrate. The results indicated that variations in substrate concentration significantly affected enzyme activity, providing insights into enzyme regulation in metabolic pathways .

Case Study 2: Drug Design

Research focused on synthesizing derivatives of this compound to evaluate their inhibitory effects on specific metabolic enzymes linked to cancer progression. The derivatives demonstrated varying degrees of inhibition and selectivity towards target enzymes .

Wirkmechanismus

The mechanism of action of (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid moiety enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the stability and function of proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R,4R)-3,4-Dihydroxycyclohexane-1-carboxylic acid: Similar structure but lacks the diene functionality.

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxamide: Similar structure with an amide group instead of a carboxylic acid.

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-methanol: Similar structure with a hydroxymethyl group instead of a carboxylic acid.

Uniqueness

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid is unique due to its combination of hydroxyl groups, carboxylic acid moiety, and diene functionality

Biologische Aktivität

(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid is a compound of interest in various biological and biochemical studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.

The compound exhibits several biological activities that can be attributed to its chemical structure. It has been shown to interact with various biological pathways, influencing cellular functions such as apoptosis, inflammation, and oxidative stress response.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases. For instance, it may modulate the activity of nuclear factor kappa B (NF-kB), a key regulator of inflammation .

Case Studies

- Cell Culture Studies : In a study involving human endothelial cells, treatment with this compound resulted in a significant decrease in the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its anti-inflammatory potential .

- Animal Models : In rodent models of induced oxidative stress, administration of this compound led to improved biomarkers of oxidative damage and reduced inflammation markers compared to control groups .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Biological Activity | Observations |

|---|---|---|

| In Vitro | Antioxidant | Significant reduction in ROS levels |

| In Vitro | Anti-inflammatory | Decreased IL-6 and TNF-α production |

| Animal Model | Oxidative Stress Reduction | Improved biomarkers for oxidative damage |

| Clinical Observation | Potential Therapeutic Use | Suggested efficacy in managing inflammatory diseases |

Eigenschaften

IUPAC Name |

(3R,4R)-3,4-dihydroxycyclohexa-1,5-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,5-6,8-9H,(H,10,11)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZMWWAKWCSUCB-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[C@H]([C@@H]1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.